![molecular formula C14H16N4O2 B2857999 N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415552-28-0](/img/structure/B2857999.png)
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-activators. This leads to the displacement of BET proteins from chromatin, resulting in the downregulation of oncogenic and inflammatory gene expression.
Biochemical and Physiological Effects
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis. In inflammation models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce cytokine production and inflammation.
実験室実験の利点と制限
One advantage of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its high selectivity for BET proteins, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system diseases.
One limitation of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.
将来の方向性
For N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide include further preclinical studies to evaluate its efficacy and safety in various disease models. Clinical trials are also needed to evaluate its potential as a therapeutic agent in humans. In addition, the development of more potent and selective BET inhibitors is an area of active research.
合成法
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxypyridine-3-carbaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid to form an intermediate product. This intermediate product is then reacted with N-methyl morpholine to form the final product, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide. The synthesis method has been optimized to produce high yields of pure product.
科学的研究の応用
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. BET proteins are involved in the regulation of gene transcription, and BET inhibitors like N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide have been shown to selectively target these proteins and inhibit their activity. This leads to downregulation of oncogenic and inflammatory gene expression, which can result in anti-tumor and anti-inflammatory effects.
特性
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-10(2)17-8-18-12(9)13(19)16-7-11-5-4-6-15-14(11)20-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONDMOWGRYWKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=C(N=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。